molecular formula C16H14IN3O3S2 B2752218 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide CAS No. 881042-21-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

Cat. No.: B2752218
CAS No.: 881042-21-3
M. Wt: 487.33
InChI Key: NSLNPUXENPTKOY-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide is a benzothiazole-derived compound featuring a dimethylsulfamoyl group at the 6-position of the benzothiazole ring and a 4-iodobenzamide substituent at the 2-position. Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as exemplified by the preparation of structurally related 1,2,4-triazole derivatives . Spectral characterization (e.g., IR and NMR) confirms key functional groups, such as the absence of C=O in tautomeric forms and the presence of NH stretches (~3278–3414 cm⁻¹) in thione configurations .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O3S2/c1-20(2)25(22,23)12-7-8-13-14(9-12)24-16(18-13)19-15(21)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLNPUXENPTKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Variations in the Sulfamoyl and Carboxamide Groups

The target compound’s structural analogs differ primarily in sulfamoyl substituents and carboxamide moieties. Key examples include:

Compound Name Sulfamoyl Group Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide (Target) Dimethyl 4-Iodophenyl C₁₆H₁₅IN₃O₃S₂ 487.33 High steric bulk from iodine; IR: NH stretches (~3300 cm⁻¹)
N-[6-(Ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide Ethyl 4-Iodophenyl C₁₆H₁₄IN₃O₃S₂ 487.33 Increased lipophilicity vs. dimethyl analog; potential metabolic stability issues
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide Dimethyl Thiophene-2-yl C₁₄H₁₃N₃O₃S₃ 367.47 Reduced steric hindrance; possible enhanced solubility
5-Bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide Dimethyl 5-Bromo-thiophene-2-yl C₁₄H₁₂BrN₃O₃S₃ 446.36 Bromine enhances molecular weight/polarizability; may improve target affinity

Key Observations :

  • Ethyl vs. Dimethyl Sulfamoyl : Ethyl substitution increases lipophilicity (logP) but may reduce metabolic stability compared to dimethyl groups .
  • Iodobenzamide vs. Thiophene derivatives offer smaller substituents, favoring solubility .

Electronic and Spectral Comparisons

  • IR Spectroscopy : Analogs with thione tautomers (e.g., 1,2,4-triazoles) lack C=O stretches (~1663–1682 cm⁻¹) but show NH stretches (~3278–3414 cm⁻¹), similar to the target compound’s benzothiazole core .
  • Halogen Effects : Iodine (in the target) and bromine (in 5-bromo-thiophene analog) contribute to electronic polarization, enhancing dipole-dipole interactions. Bromine’s lower atomic radius may reduce steric effects compared to iodine .

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